molecular formula C6H11NO3 B112575 4-aminotetrahydro-2H-pyran-4-carboxylic acid CAS No. 39124-20-4

4-aminotetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B112575
CAS No.: 39124-20-4
M. Wt: 145.16 g/mol
InChI Key: DPDPQQHHTHKSRN-UHFFFAOYSA-N
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Description

4-Aminotetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C6H11NO3. It is a white crystalline powder or solid that is slightly soluble in water and some organic solvents . This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid can be synthesized through the reaction of nitrogen-containing tetracyclic compounds with carbonyl compounds . The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 4-Aminotetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-Aminotetrahydro-2H-pyran-4-carboxylic acid serves as a crucial intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of both an amino group and a carboxylic acid group facilitates its role as a building block for more complex molecules.

Reactions Involved:

  • Oxidation: Can yield oxidized derivatives using agents like potassium permanganate.
  • Reduction: Can be reduced to different forms with sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and carboxylic groups can engage in substitution reactions with various nucleophiles.

Biological Applications

Biochemical Studies
This compound is investigated for its interactions with enzymes and metabolic pathways. The amino group can form hydrogen bonds, influencing enzymatic activities and potentially acting as a substrate or inhibitor in biochemical reactions.

Therapeutic Potential
Research indicates that derivatives of this compound exhibit antimicrobial properties against Gram-positive bacteria, making it a candidate for antibiotic development. Additionally, certain derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be incorporated into various chemical products, enhancing performance characteristics in formulations.

Antibacterial Activity

A study evaluated the antibacterial properties of various derivatives against multiple bacterial strains. Compounds demonstrated significant inhibition against Gram-positive bacteria, indicating a promising avenue for antibiotic development.

Cytotoxicity Against Cancer Cells

Research on the cytotoxicity of pyran derivatives revealed that certain compounds significantly reduced cell viability in HCT-116 colorectal cancer cells. The IC₅₀ values indicated effective concentrations for therapeutic use.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to target proteins involved in cancer progression and antimicrobial resistance mechanisms. These studies suggest that structural modifications can enhance biological activity.

Summary Table of Biological Activities

Activity TypeObservations
AntibacterialSignificant inhibition against Gram-positive bacteria
CytotoxicityReduced viability in HCT-116 colorectal cancer cells
Antioxidant ActivityPotential scavenging of free radicals observed in derivative studies

Mechanism of Action

The mechanism of action of 4-aminotetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison: this compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to its similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Biological Activity

4-Aminotetrahydro-2H-pyran-4-carboxylic acid (also known as this compound hydrochloride) is a heterocyclic compound with significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H11NO3C_6H_{11}NO_3, featuring both an amino group and a carboxylic acid group. These functional groups are crucial for its reactivity and biological interactions. The compound's structure allows it to participate in various chemical reactions, enhancing its utility in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions : Involving nitrogen-containing heterocycles and carbonyl compounds under controlled conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form various derivatives or reduction to yield different reduced forms.
  • Substitution Reactions : The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, which are essential for creating more complex molecules.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 4H-pyran derivatives, including this compound. For instance, certain derivatives demonstrated significant inhibition against Gram-positive bacteria, outperforming standard antibiotics like ampicillin .

Antioxidant Activity

The compound exhibits notable antioxidant properties, as evidenced by its ability to scavenge free radicals. In assays measuring DPPH radical scavenging activity, some derivatives showed IC50 values lower than those of established antioxidants like BHT, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Cytotoxic Effects

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly HCT-116 colorectal cancer cells. Compounds derived from this scaffold have been linked to apoptosis induction through the activation of caspase pathways and inhibition of CDK2 kinase activity .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, influencing metabolic pathways and cellular signaling.
  • Gene Expression Modulation : By interacting with transcription factors or other regulatory proteins, the compound may affect gene expression related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have focused on the therapeutic potential of 4-aminotetrahydro-2H-pyran derivatives:

  • Antitumor Activity : A study demonstrated that specific pyran derivatives effectively inhibited CDK2, a key regulator in cell cycle progression, leading to reduced viability in cancer cell lines .
  • Antioxidant Efficacy : Research indicated that various derivatives exhibited strong antioxidant activities comparable to established standards, suggesting their application in preventing oxidative damage in biological systems .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntibacterialInhibition of Gram-positive bacteria; lower IC50 than ampicillin
AntioxidantStrong DPPH scavenging activity; IC50 values lower than BHT
CytotoxicityInduced apoptosis in HCT-116 cells; inhibited CDK2 activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-aminotetrahydro-2H-pyran-4-carboxylic acid, and how can reaction conditions be optimized?

  • Synthetic Routes : A common approach involves multicomponent reactions using carbonyl compounds (e.g., aldehydes) and nucleophilic reagents. For example, a protocol adapted from tetrahydropyran-4-carboxylic acid synthesis uses but-3-en-1-ol, acetyl chloride, and acetonitrile as a solvent under catalytic conditions at room temperature .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents like acetonitrile enhance reactivity), catalyst loading (e.g., Lewis acids for regioselectivity), and temperature control (low temperatures minimize side reactions). Yield improvements (>70%) are achieved via iterative TLC monitoring and purification by silica gel chromatography .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyran ring structure, amino (-NH₂), and carboxylic acid (-COOH) groups. For example, the carboxylic proton typically appears as a broad singlet at δ 12-14 ppm in DMSO-d₆ .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), and ~1600 cm⁻¹ (C-N bend) validate functional groups .
  • HPLC-MS : High-resolution mass spectrometry ensures molecular weight accuracy (expected [M+H]⁺ = 146.08 for C₆H₁₁NO₃) and purity (>95%) .

Q. What stability considerations are critical for handling and storage?

  • Degradation Risks : The compound is hygroscopic and prone to oxidation at the amino group. Storage under inert gas (argon) at -20°C in amber vials is recommended .
  • pH Sensitivity : The carboxylic acid group may undergo esterification in acidic conditions. Buffered solutions (pH 6-8) are advised for aqueous studies .

Advanced Research Questions

Q. How can enantioselective synthesis of this chiral compound be achieved?

  • Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP complexes or enzymatic resolution (e.g., lipases) can yield enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Combining chiral amines (e.g., L-proline) with racemization catalysts enables selective crystallization of a single enantiomer .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

  • Case Example : Reported melting points range from 87–89°C to higher values in some literature. Cross-validation via differential scanning calorimetry (DSC) and recrystallization from ethanol/water mixtures clarifies polymorphic forms .
  • Data Harmonization : Collaborative databases (e.g., PubChem, NIST) should be cross-referenced, and synthetic batches analyzed using identical protocols to minimize batch-to-batch variability .

Q. How does computational modeling aid in predicting biological activity or reaction pathways?

  • In Silico Tools :

  • Density Functional Theory (DFT) : Predicts reactive sites for derivatization (e.g., nucleophilic attack at the amino group) .
  • Molecular Docking : Screens potential binding affinities with enzymes (e.g., aminopeptidases) using AutoDock Vina .
    • MD Simulations : Assess stability in biological membranes for drug delivery applications .

Q. What novel applications exist in material science or medicinal chemistry?

  • Drug Discovery : The compound serves as a scaffold for γ-aminobutyric acid (GABA) analogs or peptidomimetics targeting neurotransmitter receptors .
  • Metal Coordination : The amino and carboxylate groups form stable complexes with transition metals (e.g., Cu²⁺), useful in catalysis or MRI contrast agents .

Q. Methodological Best Practices

  • Synthetic Reproducibility : Document catalyst activation steps (e.g., degassing solvents) and stoichiometric ratios to ensure reproducibility .
  • Contradiction Management : Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to validate ambiguous data .
  • Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing synthetic protocols or spectral data .

Properties

IUPAC Name

4-aminooxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(8)9)1-3-10-4-2-6/h1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDPQQHHTHKSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370286
Record name 4-aminotetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39124-20-4
Record name 4-aminotetrahydro-2H-pyran-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminooxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-Amino-4-tetrahydropyrancarboxylic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
4-aminotetrahydro-2H-pyran-4-carboxylic acid

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